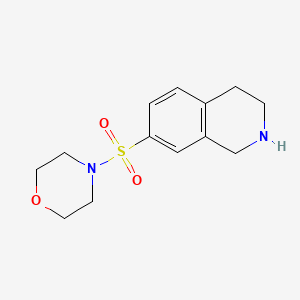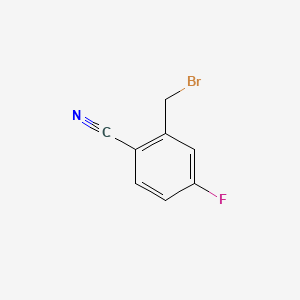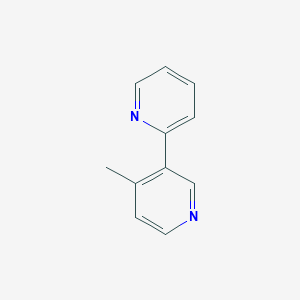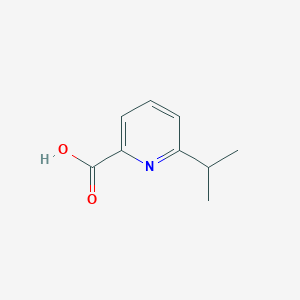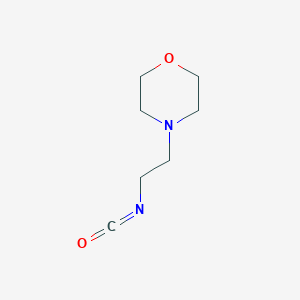
4-(2-Isocyanatoethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Isocyanatoethyl)morpholine is a chemical compound with the molecular formula C7H12N2O2 . It is a derivative of morpholine, a common heterocyclic amine .
Synthesis Analysis
The synthesis of morpholines, including 4-(2-Isocyanatoethyl)morpholine, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis process often involves Michael addition, hydrazinolysis, and Curtius rearrangements .Molecular Structure Analysis
The molecular structure of 4-(2-Isocyanatoethyl)morpholine involves a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms . The structure also includes an isocyanate group attached to the morpholine ring via an ethyl linker .Chemical Reactions Analysis
The reactions of isocyanates, such as the one present in 4-(2-Isocyanatoethyl)morpholine, with other small molecules like water, alcohols, and amines are of significant industrial importance . These reactions often involve the formation of carbamate or imidic acid .Aplicaciones Científicas De Investigación
1. Morpholine Chemistry and Structural Analysis
Morpholine and its derivatives, including compounds related to 4-(2-Isocyanatoethyl)morpholine, have been extensively studied for their structural characteristics and chemical behaviors. For instance, a study on a morpholine compound highlighted its chair conformation and the stabilization of its crystal structure through intra- and intermolecular hydrogen bonds (Yusof & Yamin, 2005). Another research discussed the behavior of morpholine and its derivatives in reactions with isocyanates, revealing the formation of mixtures of tautomeric forms and providing insights into the reaction mechanisms (Belova et al., 2022).
2. Medicinal Chemistry and Drug Synthesis
Morpholine and its derivatives play a significant role in medicinal chemistry as building blocks for drug synthesis. The unique physicochemical properties of morpholine, such as polarity and solubility, make it an attractive candidate for developing therapeutic agents (Rupak et al., 2016). A practical synthesis of bridged bicyclic morpholines, important in medicinal chemistry, has also been reported (Walker et al., 2012). Additionally, the synthesis of optically pure morpholine building blocks and their sulfamidates has been achieved, highlighting the significance of morpholine in drug discovery (Stojiljkovic et al., 2022).
3. Biological Activity and Pharmacological Potential
The morpholine ring is a common feature in many bioactive molecules due to its contribution to various biological activities and improved pharmacokinetic profiles. Research has demonstrated the significance of morpholine in developing inhibitors for specific pathways, such as the PI3K-AKT-mTOR pathway, highlighting its potential in therapeutic applications (Hobbs et al., 2019). Furthermore, the pharmacological activities of morpholine derivatives have been extensively reviewed, showcasing the versatility and importance of the morpholine scaffold in drug design (Kourounakis et al., 2020).
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific context .
Mode of Action
It is used in the synthesis of nitrogen acyclic carbene (nac) complexes, imidazo[1,2-a]pyridines, α-acylaminoamides, 2-aminobenzoxazoles, and 3-aminobenzoxazines . This suggests that it may interact with its targets through the formation of these compounds.
Biochemical Pathways
Given its role in the synthesis of various compounds, it is likely that it affects multiple pathways depending on the specific context .
Pharmacokinetics
It is known to be a liquid at room temperature with a density of 1017 g/mL at 20 °C . This suggests that it may have good solubility, which could potentially impact its bioavailability.
Result of Action
It is used as a potent coupling reagent for peptide synthesis, giving higher yields and less racemization than dcci . This suggests that it may have significant effects on peptide formation and structure.
Action Environment
It is known to be stable at a storage temperature of -20°c , suggesting that temperature may play a role in its stability.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-isocyanatoethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBYEADXSKWURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622627 |
Source


|
| Record name | 4-(2-Isocyanatoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isocyanatoethyl)morpholine | |
CAS RN |
116237-40-2 |
Source


|
| Record name | 4-(2-Isocyanatoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

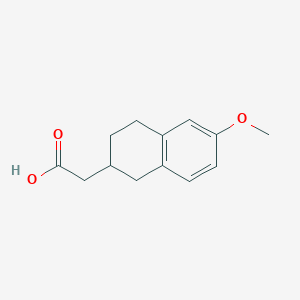
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)

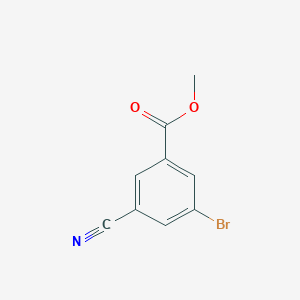
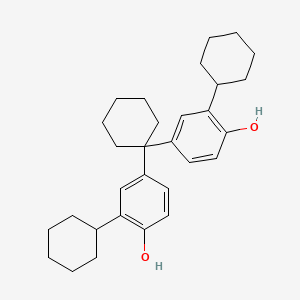
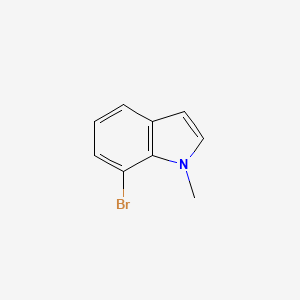
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)

